Leucyl-tyrosyl-leucine
Overview
Description
Leucyl-tyrosyl-leucine is a dipeptide that has been found to exhibit antidepressant-like activity in mice . It is administered orally, intracerebroventricularly, or intraperitoneally . It is also known to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus .
Synthesis Analysis
Leucyl-tRNA synthetase inhibitors have been designed and synthesized by retaining leucine and replacing adenosine phosphate with amido-substituted aniline . All compounds were designed under the guidance of computer-aided drug design .Molecular Structure Analysis
The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .Chemical Reactions Analysis
Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that ligate amino acids to their cognate tRNAs during protein synthesis . ARS catalyzes a two-step transesterification reaction .Physical and Chemical Properties Analysis
The non-zeolitic behavior of L-leucyl–L-leucine and its self-organization in solid state and from solutions with the formation of different nanostructures are reported . This dipeptide forms porous crystals .Scientific Research Applications
1. Enzyme Activity and Protein Metabolism
Leucyl-tyrosyl-leucine plays a role in enzyme activity and protein metabolism. Studies have shown that certain peptides, including leucine-containing sequences, can activate enzyme action, influencing protein turnover in muscle. For example, the cleavage of L-leucyl-L-tyrosyl amide by penicillopepsin is activated by a non-substrate peptide, suggesting a conformational change in the enzyme responsible for increased catalytic activity (Wang, Dorrington, & Hofmann, 1974). Furthermore, leucine has been identified as a potential regulator of protein turnover in muscle, indicating its significant role in muscle protein synthesis and degradation (Buse & Reid, 1975).
2. Structural Analysis and Molecular Interactions
Leucine and tyrosine play a crucial role in the structural analysis and molecular interactions of proteins. Research on the adsorption structures of these amino acids on surfaces has provided insights into their stability and interaction mechanisms. For instance, the structures of leucine and tyrosine adsorbed on a Cu(110) surface were investigated, revealing specific favorable structures for each amino acid when adsorbed, thus contributing to the understanding of amino acid-surface interactions (Lee & Kim, 2020).
3. Amino Acid Transport and Blood-Brain Barrier Permeability
This compound is significant in studying amino acid transport across biological barriers. For example, the transport of leucine-enkephalin, a peptide containing leucine and tyrosine, across the blood-brain barrier has been a subject of study, highlighting the specific transport mechanisms and the role of these amino acids in crossing biological membranes (Zlokovic et al., 1987).
4. Role in Cellular and Molecular Biology
Leucine and tyrosine are essential in various cellular and molecular biology processes. For instance, the study of tyrosyl-tRNA synthetase bound to photocaged L-tyrosine demonstrates the utility of these amino acids in time-resolved X-ray crystallography, providing a framework for understanding protein activities and cellular localization in response to external cues (Hosaka et al., 2022).
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHAFUAPZCCDU-BZSNNMDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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